molecular formula C9H9FO2 B1349110 2'-Fluoro-4'-methoxyacetophenone CAS No. 74457-86-6

2'-Fluoro-4'-methoxyacetophenone

Cat. No. B1349110
CAS RN: 74457-86-6
M. Wt: 168.16 g/mol
InChI Key: PIRRWUMTIBFCCW-UHFFFAOYSA-N
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Future Directions

While specific future directions for 2’-Fluoro-4’-methoxyacetophenone are not readily available, related compounds such as chalcones show promise as chemotherapeutic agents for the neglected tropical disease known as leishmaniasis8. Therefore, it is possible that 2’-Fluoro-4’-methoxyacetophenone could be explored in similar contexts.


Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source when making decisions based on this analysis.


properties

IUPAC Name

1-(2-fluoro-4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRRWUMTIBFCCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343871
Record name 2'-Fluoro-4'-methoxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Fluoro-4'-methoxyacetophenone

CAS RN

74457-86-6
Record name 2'-Fluoro-4'-methoxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Fluoro-4'-methoxyacetophenone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Aluminum chloride (30.0 g, 0.6 mol) and chloroform (750 mL) were place in a 2 L three-necked round bottom flask fitted with a mechanical stirrer and cooled by means of an ice bath. To the stirred solution acetyl chloride (51.0 g, 0.65 mol) was added dropwise, maintaining the temperature between 5-10° C. The mixture was stirred for 10 minutes at 5° C. before the dropwise addition at 5-10° C. of 3-fluoroanisole (62.6 g 0.5 mol). The mixture was stirred at 0-10° C. for 1 hour and poured into ice (1 L). The resultant layers were separated and the aqueous layer was extracted with dichloromethane (2×250 mL). The combined organic layers were washed with water (2×150 ml), dried over anhydrous MgSO4, filtered and concentrated in vacuo to a volume of 300 mL. Hexanes were added and a white solid formed which was isolated by filtration and air dried. This material was recrystallized from a mixture of dichloromethane and hexanes to afford (77.2 g, 92%) of material suitable for use in the next step: mp 93-94° C.; 1H NMR (DMSO-d6) 7.8 (m, 2H), 7.3 (t, 1H), 3.9 (s, 3H), 3.5 (s,3H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step Two
Quantity
62.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Four
Quantity
750 mL
Type
solvent
Reaction Step Five
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
N Bailey, A Atanes, BO Ashburn - Molbank, 2021 - mdpi.com
… Claisen-Schmidt condensation of 4-chlorobenzaldehyde with 2′-fluoro-4′-methoxyacetophenone using aqueous sodium hydroxide in ethanol yielded the novel compound (E)-3-(4-…
Number of citations: 2 www.mdpi.com
OV Stepanova, LM Pevzner, ML Petrov… - Russian Journal of …, 2020 - Springer
… On the first stage by heating of 2-fluoro-4-methoxyacetophenone 2 with carboethoxyhydrazine in presence of p-toluenesulfonic acid in toluene carboethoxyhydrazone 3 was prepared in …
Number of citations: 2 link.springer.com
VS Bezborodov, VI Lapanik, PV Adomenas… - Liquid …, 1992 - Taylor & Francis
… This may be related to the fact that 4-fluoro-2-methoxyacetophenone is formed along with the main product 2-fluoro-4-methoxyacetophenone (IVa) in the course of acetylation of m-…
Number of citations: 14 www.tandfonline.com
M Liu, L Tan, RT Rashid, Y Cen, S Cheng, G Botton… - Chemical …, 2020 - pubs.rsc.org
… However, certain substrates, such as 4-phenoxyacetophenone (1n), 4-methoxyacetophenone (1o), and 2-fluoro-4-methoxyacetophenone (1p), gave complete starting material recovery …
Number of citations: 29 pubs.rsc.org
G Zhou, A Moment, J Cuff, W Schafer… - … Process Research & …, 2015 - ACS Publications
… Scheme 3 shows the reaction, in which the two starting materials, the Grignard reagent and the acetophenone (2-fluoro-4-methoxyacetophenone), form the tertiary alcohol. …
Number of citations: 27 pubs.acs.org
D Fokas, WJ Ryan, DS Casebier, DL Coffen - Tetrahedron letters, 1998 - Elsevier
A combinatorial library of 26,500 spiro[pyrrolidine-2,3′-oxindoles] was prepared in a single-compound format by a facile intermolecular 1,3-dipolar cycloaddition. An azomethine ylide, …
Number of citations: 118 www.sciencedirect.com
CJ Smith, A Ali, ML Hammond, H Li, Z Lu… - Journal of medicinal …, 2011 - ACS Publications
… A solution of MeMgBr (2.4 M in THF, 11.6 mmol, 27.8 mmol) was added to a solution of 2′-fluoro-4′-methoxyacetophenone (29) (4.45 g, 26.5 mmol) in dry THF (50 mL) at 0 C under N …
Number of citations: 63 pubs.acs.org
T Honda, I Ojima - Modern Synthesis Processes and Reactivity of …, 2017 - Elsevier
… Anacerapib was synthesized in seven steps from 2-fluoro-4-methoxyacetophenone (1) by the sequence shown in Fig. 17.2. (Note: the yields for the synthetic steps in Fig. …
Number of citations: 4 www.sciencedirect.com
AS Cantrell, P Engelhardt, M Högberg… - Journal of medicinal …, 1996 - ACS Publications
… Compound 61f was prepared from 2‘-fluoro-4‘- methoxyacetophenone 54. Routes from phenethylamines 64a−q to compounds 5, 7−15, 20−30, and 32 are listed in Table 1. …
Number of citations: 150 pubs.acs.org
RW Hartmann, A Heindl, W Schwarz… - Journal of medicinal …, 1984 - ACS Publications
The syntheses of symmetrically 2, 2'-disubstituted butestrols [meso-2, 3-bis (4-hydroxyphenyl) butanes] and of e. B'-disubstituted metabutestrols [meso-2, 3-bis (3-hydroxyphenyl) …
Number of citations: 22 pubs.acs.org

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